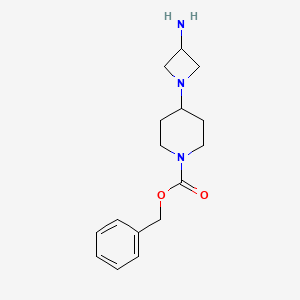
(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 6-methylindoxyl acetic acid (6-MIAA), is a naturally occurring indole-3-acetic acid (IAA) derivative. It is a plant hormone that plays an important role in plant growth and development. 6-MIAA is found in various plant species, including Arabidopsis thaliana, potato, tomato, and soybean. It is synthesized in plants through the indole-3-pyruvate (IPA) pathway and is involved in various processes such as root development, leaf expansion, and flower and fruit ripening. 6-MIAA has been studied extensively in recent years due to its potential applications in agriculture, biotechnology, and medicine.
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, have been extensively studied for their potential in cancer therapy. These compounds can interact with various cellular pathways and may inhibit the proliferation of cancer cells. Research has shown that indole derivatives can act as biologically active compounds for treating different types of cancer cells .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. These compounds have been found to be effective against a range of microbes, offering potential use in treating infections. Studies have indicated that certain indole derivatives can serve as potent antimicrobial agents, which could be further developed into therapeutic drugs .
Neurological Disorders
Indole-based compounds have shown promise in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could be harnessed to develop treatments for diseases like Parkinson’s and Alzheimer’s. The research is ongoing to understand the full potential of these compounds in neurology .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. By inhibiting specific inflammatory pathways, these compounds could provide relief from conditions such as arthritis and inflammatory bowel disease .
Cardiovascular Health
Indole derivatives may also play a role in cardiovascular health. Their potential to affect endothelial function and reduce oxidative stress suggests they could be beneficial in preventing or treating heart diseases. This application is still in the exploratory phase, with more research needed to establish efficacy .
Plant Growth Regulation
Indole-3-acetic acid, a related compound, is a well-known plant hormone that regulates growth and development. Derivatives of indole, including the compound , may influence plant physiology and could be used to enhance crop yields or manage plant diseases .
Propriétés
IUPAC Name |
2-(6-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDSTULRLHTHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672519 | |
| Record name | (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959241-55-5 | |
| Record name | (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



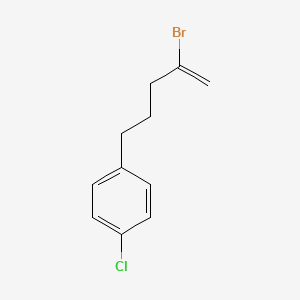
![tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521051.png)
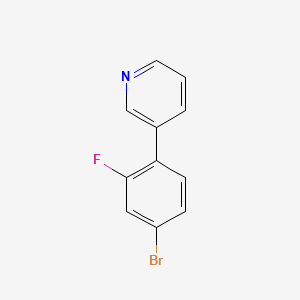
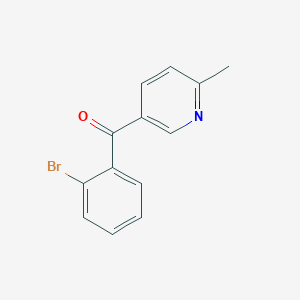
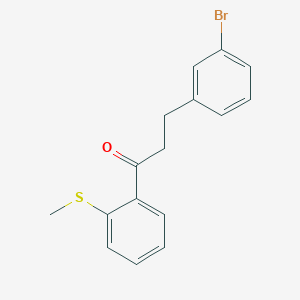


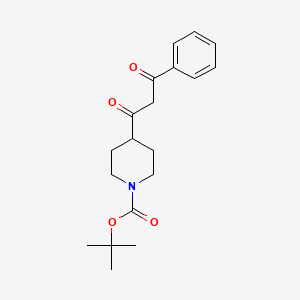

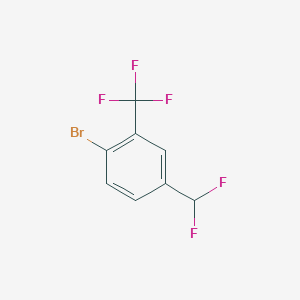
![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)
